molecular formula C18H20O7S B12577154 Benzoic acid;but-2-yne-1,4-diol;4-methylbenzenesulfonic acid CAS No. 194206-14-9

Benzoic acid;but-2-yne-1,4-diol;4-methylbenzenesulfonic acid

Cat. No.: B12577154
CAS No.: 194206-14-9
M. Wt: 380.4 g/mol
InChI Key: KIRIBHPAEPRMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, but-2-yne-1,4-diol, and 4-methylbenzenesulfonic acid are three distinct compounds, each with unique properties and applications Benzoic acid is a simple aromatic carboxylic acid widely used as a food preservative and in the manufacture of various chemicals But-2-yne-1,4-diol is an alkyne diol used in the synthesis of other chemicals and as a precursor in various industrial processes

Preparation Methods

Benzoic Acid

Benzoic acid can be prepared through several methods:

But-2-yne-1,4-diol

But-2-yne-1,4-diol is typically synthesized through the Reppe reaction, which involves the reaction of acetylene with formaldehyde in the presence of a copper catalyst . The reaction conditions include a temperature of 110-112°C and a pressure of 0.4-0.5 MPa .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is produced by sulfonating toluene with sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.

Chemical Reactions Analysis

Benzoic Acid

Benzoic acid undergoes various chemical reactions:

But-2-yne-1,4-diol

But-2-yne-1,4-diol can undergo several reactions:

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is primarily used as a catalyst in organic reactions, such as:

    Esterification: Catalyzes the esterification of carboxylic acids with alcohols.

    Dehydration: Catalyzes the dehydration of alcohols to form alkenes.

Scientific Research Applications

Benzoic Acid

Benzoic acid is widely used in:

But-2-yne-1,4-diol

But-2-yne-1,4-diol is used in:

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid is used in:

    Catalysis: Widely used as a catalyst in organic synthesis for esterification and dehydration reactions.

    Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.

Mechanism of Action

Benzoic Acid

Benzoic acid exerts its antimicrobial effects by inhibiting the growth of bacteria and fungi. It disrupts the cell membrane and interferes with the metabolic processes of microorganisms .

But-2-yne-1,4-diol

But-2-yne-1,4-diol acts as a reducing agent in the synthesis of gold nanoparticles. It reduces Au^3+ ions to form stable gold nanoparticles .

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating various organic reactions by donating protons and stabilizing reaction intermediates.

Comparison with Similar Compounds

Benzoic Acid

Similar compounds include:

But-2-yne-1,4-diol

4-Methylbenzenesulfonic Acid

    Benzenesulfonic Acid: Used as a catalyst in organic synthesis.

    Methanesulfonic Acid: Used as a catalyst and in electroplating.

These compounds, while similar in structure or function, have unique properties and applications that distinguish them from each other.

Properties

CAS No.

194206-14-9

Molecular Formula

C18H20O7S

Molecular Weight

380.4 g/mol

IUPAC Name

benzoic acid;but-2-yne-1,4-diol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C7H6O2.C4H6O2/c1-6-2-4-7(5-3-6)11(8,9)10;8-7(9)6-4-2-1-3-5-6;5-3-1-2-4-6/h2-5H,1H3,(H,8,9,10);1-5H,(H,8,9);5-6H,3-4H2

InChI Key

KIRIBHPAEPRMOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C(=O)O.C(C#CCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.